molecular formula C21H15ClO2 B8480486 1-(4-Hydroxyphenyl)-3-(4-chlorophenyl)-2-phenyl-2-propen-1-one

1-(4-Hydroxyphenyl)-3-(4-chlorophenyl)-2-phenyl-2-propen-1-one

Cat. No.: B8480486
M. Wt: 334.8 g/mol
InChI Key: ACGIFXQJLCRIQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Hydroxyphenyl)-3-(4-chlorophenyl)-2-phenyl-2-propen-1-one is a useful research compound. Its molecular formula is C21H15ClO2 and its molecular weight is 334.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H15ClO2

Molecular Weight

334.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-(4-hydroxyphenyl)-2-phenylprop-2-en-1-one

InChI

InChI=1S/C21H15ClO2/c22-18-10-6-15(7-11-18)14-20(16-4-2-1-3-5-16)21(24)17-8-12-19(23)13-9-17/h1-14,23H

InChI Key

ACGIFXQJLCRIQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

9.4 g (0.0443 mole) of 1-(4-hydroxyphenyl)-2-phenylethanone, 6.23 g (0.0443 mole) of 4-chlorobenzaldehyde and 3.53 g (0.0415 mole) of piperidine in 19.3 ml of methanol was stirred at 35° and then kept overnight. It was worked up as under Example IA to give 14.5 g (83%) of crude product. 14 g (0.0333 mole) of the crude phenol was mixed with 140 ml of glacial acetic acid and refluxed for 4 hours. Work up as under Example IB followed by recrystallization from methanol gave 3.7 g (34%) of pure product, m.p. 179°-181°.
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
6.23 g
Type
reactant
Reaction Step One
Quantity
3.53 g
Type
reactant
Reaction Step One
Quantity
19.3 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
34%

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